molecular formula C27H26N4O2 B560368 Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-

Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-

Cat. No.: B560368
M. Wt: 438.5 g/mol
InChI Key: OEHLNQDRVMDXQD-UHFFFAOYSA-N
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Description

4-(4′-Methoxy[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl-methanone, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6). This enzyme is a serine hydrolase that acts as an alternative hydrolase of the endocannabinoid 2-arachidonoylglycerol (2-AG). KT195 has negligible activity against other serine hydrolases such as diacylglycerol lipase beta (DAGLβ) and has been used as a control probe for studies of DAGLβ as well as being a probe on its own to study ABHD6 .

Mechanism of Action

Target of Action

KT195, also known as Methanone, 4-(4’-Methoxy[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl- or ML295, is a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6) . ABHD6 is a serine hydrolase that plays a crucial role in the metabolism and signaling of the central nervous system .

Mode of Action

KT195 interacts with its primary target, ABHD6, by inhibiting its activity . This inhibition results in a significant accumulation of 2-arachidonoylglycerol (2-AG), an endocannabinoid, in Neuro2a cells .

Biochemical Pathways

The inhibition of ABHD6 by KT195 affects the endocannabinoid signaling pathway . ABHD6 normally hydrolyzes 2-AG, regulating its availability at cannabinoid receptors . By inhibiting ABHD6, KT195 increases the levels of 2-AG, thereby potentially enhancing endocannabinoid signaling .

Pharmacokinetics

These parameters can provide insights into how well a molecule like KT195 might be absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of KT195’s action primarily involve the modulation of endocannabinoid signaling. By inhibiting ABHD6, KT195 increases the levels of 2-AG in Neuro2a cells . This could potentially enhance endocannabinoid signaling, which plays a crucial role in various neurological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like KT195 . These factors can include the physical and social environment, economic conditions, cultural beliefs and practices, and access to healthcare technology . For instance, the bioavailability and efficacy of KT195 could be influenced by factors such as the individual’s diet, lifestyle, and overall health status. Additionally, the stability of KT195 could be affected by storage conditions, such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

KT195 is synthesized through a multi-step process involving the formation of a triazole ring and subsequent functionalization. The key steps include:

Industrial Production Methods

While specific industrial production methods for KT195 are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

KT195 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the methoxy group on the biphenyl moiety. These reactions can include:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic substitution: Reagents such as halogens, nitro compounds, or sulfonic acids can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of KT195, while electrophilic substitution with a halogen could yield a halogenated derivative .

Scientific Research Applications

KT195 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-33-24-16-14-21(15-17-24)20-10-12-22(13-11-20)25-19-31(29-28-25)27(32)30-18-6-5-9-26(30)23-7-3-2-4-8-23/h2-4,7-8,10-17,19,26H,5-6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHLNQDRVMDXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Reactant of Route 3
Reactant of Route 3
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Reactant of Route 4
Reactant of Route 4
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Reactant of Route 5
Reactant of Route 5
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Reactant of Route 6
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Customer
Q & A

Q1: How does KT195 impact mitochondrial function and prevent necrotic cell death?

A: KT195, alongside another serine hydrolase inhibitor, pyrrophenone, effectively inhibited necrotic cell death in mouse lung fibroblasts. [] This protection stems from their ability to prevent calcium overload within mitochondria, a key trigger for the formation of the mitochondrial permeability transition pore (MPTP). [] The MPTP, upon opening, disrupts mitochondrial function, leading to the release of pro-death factors and ultimately, necrotic cell death. By mitigating mitochondrial calcium uptake, KT195 helps preserve mitochondrial integrity and prevent this cascade of events leading to cell death.

Q2: What is the mechanism of action of KT195 in preventing mitochondrial calcium uptake?

A: While the precise target of KT195 remains to be fully elucidated, research suggests that it may exert its effects by interfering with the mitochondrial Ca2+ uniporter (MCU). [] The MCU serves as a primary entry point for calcium ions into the mitochondria. By blocking MCU-mediated calcium influx, KT195 effectively reduces mitochondrial calcium overload, thus protecting against MPTP formation and subsequent necrotic cell death. []

Q3: What is the significance of KT195's inhibitory action on mitochondrial calcium uptake in the context of disease?

A: The research highlights the potential therapeutic implications of KT195 and similar serine hydrolase inhibitors for diseases involving necrotic cell death. [] By effectively blocking MCU-mediated mitochondrial calcium overload, these inhibitors could offer a novel strategy to mitigate cellular damage and potentially halt disease progression. Further investigations into the specific targets and long-term effects of KT195 are crucial to fully understand its therapeutic potential.

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